Benzo[d]oxazole-2,5-dicarbaldehyde
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Overview
Description
Benzo[d]oxazole-2,5-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C8H5NO2. It is a derivative of benzoxazole, featuring aldehyde functional groups at the 2 and 5 positions of the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]oxazole-2,5-dicarbaldehyde typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with appropriate reagents to introduce the aldehyde groups at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]oxazole-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzo[d]oxazole-2,5-dicarboxylic acid.
Reduction: Benzo[d]oxazole-2,5-dimethanol.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo[d]oxazole-2,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of benzo[d]oxazole-2,5-dicarbaldehyde involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The aldehyde groups play a crucial role in these interactions by forming covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
- Benzo[d]oxazole-2-thiol
- Benzo[d]oxazole-5-carbaldehyde
- Benzo[d]oxazole-2-carboxylic acid
Comparison: Benzo[d]oxazole-2,5-dicarbaldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential for diverse chemical modifications. In contrast, compounds like benzo[d]oxazole-2-thiol and benzo[d]oxazole-2-carboxylic acid have different functional groups, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C9H5NO3 |
---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
1,3-benzoxazole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-4-6-1-2-8-7(3-6)10-9(5-12)13-8/h1-5H |
InChI Key |
RFPXTMJYXDVMKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)C=O |
Origin of Product |
United States |
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